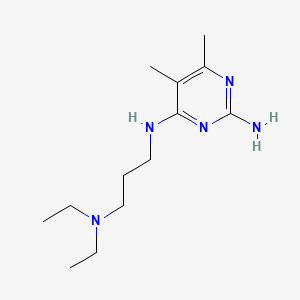
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The original synthesis of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione was achieved by Meldrum through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Malonic Acid and Isopropenyl Acetate: This method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Carbon Suboxide and Acetone: Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: It is known for undergoing substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Knoevenagel Condensation: This reaction between aldehydes and this compound is accelerated in ionic liquids.
Nucleophilic Substitution: The compound reacts with various nucleophiles, leading to the formation of different products.
Major Products Formed
The major products formed from these reactions include various heterocycles and intermediates used in organic synthesis .
Applications De Recherche Scientifique
2-Methyl-2-pentyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen. The resulting anion is stabilized by resonance, making the compound highly reactive in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its applications and reactivity.
Dimethyl Malonate: Closely related but significantly less acidic than 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione.
Uniqueness
This compound is unique due to its high acidity, which is 8 orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in proper geometry to align with the π*CO, causing strong destabilization of the C-H bond .
Propriétés
Numéro CAS |
64411-70-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-methyl-2-pentyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-3-4-5-6-10(2)13-8(11)7-9(12)14-10/h3-7H2,1-2H3 |
Clé InChI |
CDPXSSSMDFRPSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(OC(=O)CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)



![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)




![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
